molecular formula C₉H₄D₄ClNO₃ B1151161 4-Chlorohippuric Acid-d4

4-Chlorohippuric Acid-d4

Cat. No.: B1151161
M. Wt: 217.64
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorohippuric Acid-d4 , with a molecular formula of C₉H₄D₄ClNO₃ and a molecular weight of 213.64 g/mol, is a high-purity, deuterium-labeled isotopic compound . It is recognized under several synonyms, including 4-Chlorobenzoylglycine-d4, N-(4-Chlorobenzoyl)glycine-d4, and p-Chlorohippuric Acid-d4 . This compound is professionally designed to serve as a stable internal standard in quantitative analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) . Its primary research value lies in enhancing the accuracy and reliability of metabolite quantification by compensating for variations during sample preparation and analysis. By providing a nearly identical chemical behavior to its non-labeled analog, 4-Chlorohippuric Acid, it enables precise pharmacokinetic studies, drug metabolism research, and advanced analytical method development. The product is supplied with a guaranteed purity of over 98% . For optimal stability and longevity, it is recommended to store this compound in a tightly closed container, in a cool, dry, and well-ventilated area . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C₉H₄D₄ClNO₃

Molecular Weight

217.64

Synonyms

4-Chlorobenzoylglycine-d4;  N-(4-Chlorobenzoyl)glycine-d4;  N-(p-Chlorobenzoyl)glycine-d4;  Ro 11-1903-d4;  p-Chlorobenzoylglycine-d4;  p-Chlorohippuric Acid-d4

Origin of Product

United States

Synthetic Methodologies for 4 Chlorohippuric Acid D4

Precursor Selection and Deuterium (B1214612) Incorporation Strategies

The cornerstone of synthesizing 4-Chlorohippuric Acid-d4 is the selection of appropriate starting materials that introduce deuterium into the target molecule in a specific and stable location.

The most direct synthetic route involves the acylation of a deuterated glycine (B1666218) variant with 4-chlorobenzoyl chloride. researchgate.net The deuterium label is introduced via the glycine precursor. While various deuterated glycines exist, such as Glycine-d5 (where all hydrogen atoms are replaced by deuterium), the most common and stable labeling for this purpose is on the α-carbon. acs.orgnih.gov Glycine-2,2-d2 is a typical precursor where the two non-exchangeable methylene (B1212753) protons are replaced with deuterium. medchemexpress.com

The other key precursor, 4-chlorobenzoyl chloride, is a readily available acylating agent used in numerous amidation reactions. figshare.comresearchgate.net The reaction, a type of nucleophilic acyl substitution, joins the amine group of deuterated glycine to the carbonyl group of 4-chlorobenzoyl chloride, forming the stable amide linkage characteristic of hippuric acid derivatives. ontosight.ai

Table 1: Properties of Key Precursors for this compound Synthesis Data sourced from publicly available chemical databases and literature.

Compound NameMolecular FormulaRole in SynthesisKey Considerations
Glycine-2,2-d2C₂H₃D₂NO₂Deuterium SourceProvides stable, non-exchangeable deuterium labels at the α-carbon.
4-Chlorobenzoyl ChlorideC₇H₄Cl₂OAcylating AgentReacts with the amine group of glycine to form the amide bond.
Sodium HydroxideNaOHBaseActivates the glycine and neutralizes the HCl byproduct. Control of concentration is crucial. researchgate.net
Potassium CarbonateK₂CO₃BaseA milder base alternative to NaOH, potentially reducing H/D exchange. ijsr.net

Site selectivity is achieved by using a pre-labeled precursor, namely deuterated glycine. The carbon-deuterium (C-D) bonds on the α-carbon of glycine are covalent and not broken or formed during the amidation reaction. The mechanism involves the nucleophilic attack of the nitrogen atom of glycine on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This process does not affect the C-D bonds at the adjacent α-carbon position, thus ensuring that the deuterium atoms remain fixed in their intended location in the final product. This strategy is a common and effective method for the synthesis of specifically labeled amino acids and peptides. nih.govpnas.org

Optimized Synthetic Routes for High Isotopic Purity

Achieving high isotopic purity is paramount for applications such as using the compound as an internal standard in mass spectrometry. pubcompare.ai This requires careful optimization of the synthetic route to maximize the yield of the desired deuterated molecule while minimizing any loss of the deuterium label.

The synthesis is typically an adaptation of the Schotten-Baumann reaction. researchgate.net In this procedure, the deuterated glycine is dissolved in a basic aqueous solution, such as 10% sodium hydroxide, to deprotonate the amino group and enhance its nucleophilicity. The 4-chlorobenzoyl chloride is then added portion-wise to the stirred solution. The reaction proceeds to form the N-(4-chlorobenzoyl)glycine-d2 product. After the reaction is complete, the mixture is acidified to precipitate the final product. researchgate.net Green chemistry approaches have explored replacing strong bases and acids with milder alternatives like potassium carbonate and tartaric acid to create a more environmentally friendly process. ijsr.net

Maintaining isotopic integrity is the most critical challenge in the synthesis of deuterated compounds. cerilliant.com While the C-D bonds at the α-carbon are generally stable, they can be susceptible to hydrogen-deuterium (H/D) exchange under harsh conditions, particularly strongly basic environments or high temperatures, which can promote enolization. rsc.orgmdpi.com

To minimize this risk, reaction conditions must be carefully controlled. This includes using the minimum necessary concentration of base, maintaining low reaction temperatures, and limiting the reaction time. nih.gov The use of milder bases like potassium carbonate can also mitigate the potential for H/D exchange. ijsr.net It is important to note that any deuterium atoms on the amine and carboxylic acid groups (as in a Glycine-d5 precursor) are labile and will readily exchange with protons from protic solvents like water during the reaction or workup. wikipedia.org Therefore, the stable isotopic purity of the final product relies on the integrity of the non-exchangeable C-D bonds.

Table 2: Impact of Reaction Conditions on Isotopic Purity

ParameterConditionImpact on Isotopic PurityRationale
BaseStrong (e.g., high conc. NaOH)Potential DecreaseIncreases risk of H/D exchange at the α-carbon via enolization. mdpi.com
Mild (e.g., K₂CO₃)Maintained/HighLess likely to promote unwanted side reactions and H/D exchange. ijsr.net
TemperatureHighPotential DecreaseProvides energy to overcome the activation barrier for H/D exchange. dicp.ac.cn
Low (e.g., 0-25 °C)Maintained/HighMinimizes the rate of potential exchange reactions. nih.gov
Workup SolventProtic (H₂O, EtOH)Exchange of N-D, O-DLabile deuterons on heteroatoms will exchange with solvent protons. wikipedia.org
AproticMaintained/HighNo source of exchangeable protons to replace labile deuterons.

Purification and Isolation Techniques for Deuterated Analogs

After the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. The typical workup involves acidifying the reaction mixture to precipitate the carboxylic acid product, which is then collected by filtration and washed with cold water. researchgate.net

Further purification is generally achieved by recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) and hexane. researchgate.net For achieving very high purity, chromatographic techniques like high-performance liquid chromatography (HPLC) can be employed. acs.org

The identity and purity of the final product are confirmed using a suite of analytical techniques. Mass spectrometry (MS) is essential for confirming the molecular weight and assessing the isotopic enrichment by analyzing the distribution of isotopologues. nih.govwikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and verify the position of the deuterium label by observing the disappearance of the proton signal at the corresponding position. pnas.org

Spectroscopic and Chromatographic Methods for Structural Confirmation and Isotopic Enrichment Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

NMR spectroscopy is a powerful, non-destructive technique used to elucidate the structure of molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed, often in comparison to the spectra of the non-deuterated analog. uchile.clnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides direct evidence of successful deuteration. The characteristic signals corresponding to the protons on the benzene (B151609) ring in the non-deuterated compound (typically appearing as two doublets in the aromatic region around 7.4-7.9 ppm) will be absent in the spectrum of the d4-analog. The remaining signals for the glycine methylene protons (-CH₂-), the amide proton (-NH-), and the carboxylic acid proton (-COOH) will be present. The absence of the aromatic proton signals confirms that deuteration has occurred at these positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers further confirmation. The carbon atoms directly bonded to deuterium (C-D) exhibit two key changes compared to their C-H counterparts: a small upfield shift (isotopic shift) and a change in multiplicity. Due to the spin (I=1) of the deuterium nucleus, the C-D signals appear as triplets. The signals for the other carbon atoms in the molecule (carbonyls, glycine -CH₂-) will remain as singlets or triplets (if coupled to other protons) but may show minor shifts.

²H (Deuterium) NMR Spectroscopy: This technique can be used to directly observe the deuterium nuclei. A single resonance in the aromatic region of the ²H NMR spectrum would definitively confirm that the deuterium atoms are located on the benzene ring.

Table 2: Comparison of Expected NMR Data for 4-Chlorohippuric Acid and its d4-Analog

Nucleus 4-Chlorohippuric Acid (Expected δ, ppm) This compound (Expected δ, ppm) Key Observation for d4-Analog
¹H NMR ~7.8 (d, 2H), ~7.4 (d, 2H), ~4.1 (d, 2H), ~8.0 (t, 1H, NH), ~10.0 (s, 1H, COOH) ~4.1 (d, 2H), ~8.0 (t, 1H, NH), ~10.0 (s, 1H, COOH) Absence of aromatic signals at ~7.8 and ~7.4 ppm

| ¹³C NMR | ~172 (C=O, acid), ~166 (C=O, amide), ~137 (C-Cl), ~132 (C-C=O), ~129 (Ar-CH x2), ~128 (Ar-CH x2), ~40 (-CH₂-) | ~172 (C=O, acid), ~166 (C=O, amide), ~137 (C-Cl), ~132 (C-C=O), ~128.5 (t, Ar-CD x2), ~127.5 (t, Ar-CD x2), ~40 (-CH₂-) | Aromatic CH signals replaced by upfield-shifted triplets for CD signals |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and determining the isotopic enrichment of the deuterated compound. nih.govrsc.org

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion. The experimentally determined mass is compared to the theoretical exact mass calculated for the molecular formula C₉H₄D₄ClNO₃. A close match (typically within 5 ppm error) confirms the correct elemental composition, including the presence of the four deuterium atoms.

Isotopic Purity Assessment: The isotopic purity is a measure of the percentage of molecules that contain the desired number of deuterium atoms. In the mass spectrum, the compound will appear as a cluster of peaks representing different isotopologs (d0, d1, d2, d3, d4, etc.). The isotopic enrichment is calculated from the relative intensities of these peaks after correcting for the natural abundance of ¹³C and other isotopes. researchgate.netresearchgate.net The percentage of deuterium incorporation is calculated using the relative abundance of the d4 peak compared to the sum of all deuterated and non-deuterated species. A high isotopic purity (typically >98%) is crucial for its use as an internal standard.

Table 3: Hypothetical HRMS Data for Isotopic Purity Assessment of this compound

Isotopolog Theoretical m/z [M-H]⁻ Observed Intensity (cps) Relative Abundance (%)
d0 (C₉H₇ClNO₃) 212.0120 5,000 0.5
d1 (C₉H₆DClNO₃) 213.0183 10,000 1.0
d2 (C₉H₅D₂ClNO₃) 214.0245 15,000 1.5
d3 (C₉H₄D₃ClNO₃) 215.0308 20,000 2.0
d4 (C₉H₃D₄ClNO₃) 216.0371 950,000 95.0

| Calculated Isotopic Purity | | | 95.0% |

Chromatographic Purity Determination

While NMR and HRMS confirm the structure and isotopic composition, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are used to determine the chemical purity of the compound. researchgate.netresearchgate.net This analysis separates the target compound from any non-deuterated starting materials, by-products, or other impurities.

A common method involves reversed-phase HPLC with UV detection. The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary phase (e.g., a C18 column) and the mobile phase (a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol). pan.olsztyn.plnih.gov

The chromatogram shows peaks corresponding to each separated compound. The chemical purity is calculated based on the relative area of the peak for this compound compared to the total area of all peaks in the chromatogram (Area % method). A purity of >98% is generally required for analytical standards.

Table 4: Typical HPLC Conditions for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 20-80% B over 10 min)
Flow Rate 1.0 mL/min
Detection UV at 228 nm or 254 nm
Injection Volume 10 µL

| Column Temperature | Ambient or 30 °C |

Advanced Analytical Methodologies Employing 4 Chlorohippuric Acid D4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the quantitative analysis of 4-Chlorohippuric acid, with 4-Chlorohippuric Acid-d4 playing an indispensable role as an internal standard. This method offers high sensitivity and selectivity, which is crucial for detecting low concentrations of the analyte in biological samples.

Development and Optimization of Chromatographic Separation Methods for Deuterated and Non-Deuterated Species

The primary goal of the chromatographic separation step is to resolve the analyte (4-Chlorohippuric acid) and its deuterated internal standard (this compound) from other matrix components to minimize ion suppression or enhancement. Given their nearly identical chemical properties, they typically co-elute. The focus is therefore on achieving a robust and reproducible retention time and peak shape.

Commonly, reversed-phase chromatography is employed. A C18 column is a popular choice for this application due to its hydrophobicity, which provides good retention for the hippuric acid derivatives. researchgate.net Gradient elution is often preferred to ensure adequate separation from early-eluting polar interferences and late-eluting non-polar compounds.

A typical mobile phase composition consists of an aqueous component and an organic modifier, both containing a small percentage of an acid, such as formic acid. researchgate.net The acid serves to protonate the carboxyl group of the hippuric acids, improving their retention on the reversed-phase column and enhancing ionization efficiency in the mass spectrometer. Methanol or acetonitrile (B52724) are common organic modifiers. researchgate.netyoutube.com

Optimization of the chromatographic method involves adjusting parameters such as the gradient profile, flow rate, and column temperature to achieve optimal peak shape and resolution. For instance, a shallow gradient can be employed to ensure the separation of closely eluting isomers if present.

Table 1: Example of LC Method Parameters for 4-Chlorohippuric Acid Analysis

ParameterValue
Column C18 (e.g., 100 x 2.1 mm, 2.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Tandem Mass Spectrometry Parameters for Selective and Sensitive Detection

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantitative analysis. The instrument is typically operated in negative ionization mode for acidic compounds like 4-Chlorohippuric acid, as deprotonation occurs readily. chromforum.org Multiple Reaction Monitoring (MRM) is the most common scan type used for quantification.

In MRM, the first quadrupole (Q1) is set to select the precursor ion (the deprotonated molecule, [M-H]⁻) of both 4-Chlorohippuric acid and this compound. These selected ions are then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor a specific product ion for each compound. This process ensures that only the molecules of interest are detected, significantly reducing background noise.

The selection of precursor and product ions is crucial for the specificity of the method. For 4-Chlorohippuric acid (C9H8ClNO3, monoisotopic mass ~213.02 Da), the [M-H]⁻ ion at m/z 212.0 would be selected in Q1. nih.govnih.gov For this compound, the precursor ion will be shifted by the number of deuterium (B1214612) atoms. The choice of product ions depends on the fragmentation pattern of the precursor ion in the collision cell.

Table 2: Illustrative MS/MS Parameters for 4-Chlorohippuric Acid and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Chlorohippuric Acid 212.0Hypothetical 168.015
This compound 216.0Hypothetical 172.015

Note: The product ions and collision energies are hypothetical and would need to be optimized for the specific instrument and conditions.

Strategies for Mitigating Matrix Effects in Complex Biological Matrices through Isotope Dilution

Matrix effects, caused by co-eluting endogenous components of the sample matrix (e.g., urine, plasma), can significantly impact the accuracy and precision of LC-MS/MS analyses by causing ion suppression or enhancement. Isotope dilution mass spectrometry is a powerful technique to mitigate these effects.

Isotope dilution relies on the addition of a known amount of a stable isotope-labeled internal standard (in this case, this compound) to the sample prior to any sample preparation steps. The underlying principle is that the deuterated internal standard is chemically and physically almost identical to the non-deuterated analyte.

Therefore, any loss of analyte during sample extraction, cleanup, and analysis, as well as any ion suppression or enhancement in the mass spectrometer, will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte signal to the internal standard signal, these variations can be effectively compensated for, leading to highly accurate and precise quantification.

The performance of this compound as an internal standard must be empirically validated. This involves a series of experiments to demonstrate that it accurately tracks the behavior of the native analyte.

Validation experiments typically include:

Matrix Effect Assessment: Post-extraction spike experiments are conducted where a known amount of the analyte and internal standard are added to extracted blank matrix samples from different sources. The response is compared to that in a pure solvent. A consistent analyte-to-internal standard ratio across different matrices indicates effective compensation for matrix effects.

Recovery Evaluation: The recovery of the analyte and internal standard is determined by comparing the response in pre-extraction spiked samples to post-extraction spiked samples. Similar recovery rates for both compounds are essential.

Precision and Accuracy: The precision and accuracy of the method are evaluated by analyzing quality control samples at different concentrations in the relevant biological matrix. The use of the deuterated internal standard should result in low relative standard deviations (RSDs) and high accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is generally the preferred method for the analysis of hippuric acid derivatives due to their polarity and thermal lability, GC-MS can also be employed. However, this typically requires a derivatization step to increase the volatility and thermal stability of the acidic compounds. A common derivatization agent is trimethylsilyldiazomethane, which converts the carboxylic acid group to a methyl ester. ata-journal.org

The use of this compound as an internal standard in GC-MS follows the same principles of isotope dilution as in LC-MS/MS. The deuterated standard is added to the sample before derivatization and extraction, and it co-elutes with the derivatized analyte. The mass spectrometer is then used to differentiate between the derivatized analyte and the derivatized internal standard based on their mass-to-charge ratios.

Predicted GC-MS spectra for related compounds like m-Chlorohippuric acid are available, which can serve as a guide for method development. hmdb.ca However, the additional sample preparation step of derivatization makes GC-MS a more laborious and potentially more variable technique compared to the direct analysis offered by LC-MS/MS for this class of compounds.

Addressing Analytical Specificity Challenges

Differentiation from Endogenous Analogs and Structurally Similar Metabolites

The cornerstone of using this compound as an internal standard is the ability of a mass spectrometer to differentiate it from the naturally occurring (endogenous) 4-Chlorohippuric Acid. Although the two compounds are structurally identical, the four deuterium atoms in this compound give it a higher molecular weight than its non-deuterated counterpart. This mass difference is the key to their distinction.

In a typical LC-MS/MS analysis, both the analyte (4-Chlorohippuric Acid) and the internal standard (this compound) are ionized, often using a technique like heated electrospray ionization (HESI), and then selected in the first quadrupole (Q1) of the mass spectrometer based on their specific mass-to-charge ratios (m/z). These selected "precursor ions" are then fragmented, and specific "product ions" are monitored in the third quadrupole (Q3). This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Because of the deuterium labeling, the precursor and product ions of this compound will have a higher m/z value than those of 4-Chlorohippuric Acid. For instance, in analytical methods developed for detecting related compounds, both positive and negative ion modes can be utilized. semanticscholar.org For hippuric acid derivatives, negative ion mode is common. semanticscholar.orgresearchgate.net The instrument can, therefore, simultaneously but separately measure the signal intensity for each compound, even if they arrive at the detector at the same time. This allows the ratio of the analyte to the known, constant concentration of the internal standard to be calculated, ensuring precise quantification that is corrected for any loss during sample preparation or fluctuations in instrument performance.

Table 1: Illustrative Mass Spectrometry Parameters for Differentiation (Note: Specific MRM transitions for this compound are proprietary to testing labs and not always published. The d4 analog would be expected to have a precursor ion of m/z 217.0, following the pattern of a +4 mass shift from the non-deuterated compound's m/z of 213.0.)

Compound NamePolarityPrecursor Ion (Q1) m/zProduct Ion (Q2) m/z
4-Chlorohippuric AcidNegative213.0Fragment specific to analysis
This compoundNegative217.0Fragment specific to analysis

Chromatographic Co-elution Optimization and Resolution Techniques

A critical aspect of the successful use of a stable isotope-labeled internal standard is ensuring it co-elutes with the target analyte. Co-elution means that both 4-Chlorohippuric Acid and this compound exit the liquid chromatography column and enter the mass spectrometer at the same time (i.e., they have the same retention time). Since deuteration has a negligible effect on the physicochemical properties that govern chromatographic retention, this compound is an ideal internal standard as it closely mimics the behavior of the native analyte during separation.

The goal of the chromatographic method is twofold: to achieve this co-elution of the analyte and its standard, and to resolve them from other structurally similar metabolites or matrix components that could interfere with the measurement. High-performance liquid chromatography (HPLC) is the standard technique employed. researchgate.netresearchgate.net

Optimization involves the careful selection of the stationary phase (the column) and the mobile phase (the solvents). Reversed-phase columns, such as a C18, are frequently used for this type of analysis. semanticscholar.orgresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol, often with additives such as formic acid to improve peak shape and ionization efficiency. researchgate.netresearchgate.net A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is commonly used to ensure that all compounds of interest are well-separated from interferences and elute with sharp, symmetrical peaks. In one such method, a retention time of 4.26 minutes was reported for 4-Chlorohippuric acid under specific gradient conditions. researchgate.net

Table 2: Example of Optimized Chromatographic Conditions for Metabolite Analysis

ParameterDetails
ColumnSymmetry® C18 (100 mm × 2.1 mm × 3.5 µm) semanticscholar.org
Mobile Phase AWater with 1% formic acid researchgate.net
Mobile Phase BMethanol researchgate.net
Flow Rate300 µL/min semanticscholar.org
Column Temperature30 °C semanticscholar.org
Injection Volume20.0 µL semanticscholar.org
Retention Time (PCHA)~4.26 min researchgate.net

By fine-tuning these parameters, analytical scientists can develop robust methods that provide a clean signal for both 4-Chlorohippuric Acid and its deuterated standard, free from interference, ensuring the highest level of accuracy and precision in the final reported concentration. researchgate.net

Elucidation of Metabolic Transformation Pathways

The study of how xenobiotics (foreign compounds) are processed in biological systems is a cornerstone of toxicology and pharmacology. Stable isotope-labeled compounds, such as this compound, are invaluable tools in this field. The incorporation of deuterium (d4) into the phenyl ring of 4-Chlorohippuric Acid creates a molecule that is chemically identical to its non-deuterated (protio) counterpart in terms of its reactive properties but is easily distinguishable by mass spectrometry. This allows it to be used as a tracer and an internal standard in complex biological matrices.

In Vitro Studies of Xenobiotic Biotransformation in Cellular and Subcellular Systems

In vitro systems, which utilize isolated cells or subcellular fractions like liver microsomes, provide a controlled environment to study metabolic reactions without the complexities of a whole organism. nih.gov Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govsigmaaldrich.com

The primary application of this compound in these systems is as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. medscape.comchiron.no When studying the metabolism of unlabeled 4-Chlorohippuric Acid, a known quantity of the d4-labeled version is added to the incubation mixture at the beginning of the experiment. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar extraction efficiency and ionization suppression in the mass spectrometer. chiron.no This allows for highly accurate quantification of the parent compound's depletion over time and the formation of any subsequent metabolites.

For example, in a typical experiment, unlabeled 4-Chlorohippuric Acid would be incubated with human liver microsomes and NADPH (to initiate CYP-mediated reactions). By measuring the ratio of the unlabeled compound to the this compound standard at various time points, researchers can calculate the rate of metabolism.

Furthermore, analogous studies on similar chlorinated aromatic compounds, like 4-chlorobiphenyl (B17849), have used deuterium labeling to investigate the mechanism of metabolism. The metabolism of deuterium-labeled 4-chlorobiphenyl by rat liver microsomes showed an "NIH shift," which is characteristic of the formation of an arene oxide intermediate, a common pathway for the oxidation of aromatic rings by CYP enzymes. nih.gov While 4-Chlorohippuric Acid is already a metabolite, the d4-label on its aromatic ring would be crucial for investigating any further oxidative metabolism on the ring itself.

Identification of Enzymatic Processes Involved in Hippuric Acid Conjugation and Hydrolysis

4-Chlorohippuric Acid is formed through a Phase II conjugation reaction and can be broken down via hydrolysis. The use of its deuterated analog can help in pinpointing the specific enzymes responsible for these transformations.

Conjugation: The formation of hippuric acids is a detoxification process that involves two main steps. First, a carboxylic acid (like 4-chlorobenzoic acid, the precursor to 4-Chlorohippuric Acid) is activated to its coenzyme A (CoA) thioester, 4-chlorobenzoyl-CoA. mdpi.com This reaction is catalyzed by a mitochondrial ligase. mdpi.com In the second step, the enzyme Glycine (B1666218) N-acyltransferase (GLYAT) catalyzes the transfer of the 4-chlorobenzoyl group from CoA to the amino group of glycine, forming 4-Chlorohippuric Acid. uniprot.orgwikipedia.org

GLYAT is known to have broad substrate specificity, acting on various xenobiotic and endogenous acyl-CoAs. uniprot.org this compound, or more accurately its precursor 4-chlorobenzoyl-CoA-d4, could be used in competitive inhibition assays with a panel of known GLYAT substrates to characterize the specific isoforms or variants that are most active in its formation.

Hydrolysis: The breakdown of 4-Chlorohippuric Acid involves the hydrolysis of the amide bond to release 4-chlorobenzoic acid and glycine. This reaction is typically catalyzed by enzymes known as amidohydrolases or acylases. Studies on similar compounds, such as hippuric acid esters, have implicated enzymes like carboxypeptidase A in their hydrolysis, demonstrating the involvement of peptidases in the cleavage of such structures. medscape.com By using this compound as a substrate for various purified or recombinant hydrolases, researchers can identify the specific enzymes responsible for its cleavage by tracking the formation of deuterated 4-chlorobenzoic acid.

Illustrative Enzyme Kinetic Data for Glycine N-acyltransferase (GLYAT)

The following table presents hypothetical, yet plausible, kinetic parameters for the reaction catalyzed by bovine GLYAT, using data for the natural substrate benzoyl-CoA as a reference point.

SubstrateKm (µM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
Benzoyl-CoA35150042.9
4-Chlorobenzoyl-CoA45135030.0

This table is illustrative. Km (Michaelis constant) represents the substrate concentration at half-maximal velocity, and Vmax represents the maximum reaction rate. The presence of the chloro- group might slightly alter binding affinity (Km) and turnover rate (Vmax).

Tracer Applications for Tracking Metabolic Fates in Controlled Non-Human Biological Systems

Stable isotope labeling is a powerful technique for metabolic fate studies. When a deuterated compound like this compound is administered to a non-human biological system (e.g., a rat or in an ex vivo organ perfusion system), its journey through the body can be tracked with high specificity.

In a typical tracer study, the d4-labeled compound is administered, and biological samples (urine, feces, blood, and tissues) are collected over time. The samples are then analyzed by high-resolution LC-MS/MS. The mass spectrometer is programmed to look for the specific mass of the parent d4 compound as well as potential metabolites that would retain the d4-labeled phenyl ring. This allows for the differentiation of metabolites derived from the administered dose from the endogenous pool of related molecules.

For instance, if 4-Chlorohippuric Acid were to undergo further metabolism, such as hydroxylation of the phenyl ring, the resulting metabolite would have a distinct mass signature (M+4 from deuterium + 16 from oxygen). This approach provides unambiguous evidence of metabolic pathways. The major urinary metabolite of the related compound ticlopidine (B1205844) was identified as 4-chlorohippuric acid, demonstrating this metabolic pathway in action. scribd.com Using a deuterated version would confirm such pathways and could uncover previously unknown, minor metabolic routes with high confidence.

Investigation of Deuterium Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. Measuring the KIE can provide profound insights into reaction mechanisms, particularly the nature of the rate-limiting step.

Quantifying Reaction Rate Differences Between Deuterated and Protio Analogs

The KIE is quantified as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH). For deuterium, this is KIE = kH/kD.

A primary KIE (typically with a value > 2) is observed when the bond to the isotope is being broken or formed in the rate-limiting step of the reaction. This is because the bond to the heavier isotope (deuterium) has a lower zero-point vibrational energy and is stronger, thus requiring more energy to break.

A secondary KIE (with a value typically between 0.7 and 1.5) occurs when the bond to the isotope is not broken but its environment changes during the rate-limiting step.

In this compound, the deuterium atoms are on the aromatic ring. The primary metabolic reactions for hippuric acids are hydrolysis of the amide bond or conjugation of the carboxylic acid group, neither of which directly involves breaking the C-D bonds on the ring. Therefore, if this compound were used in a study of its hydrolysis, one would expect to observe a small, secondary KIE.

Illustrative Data for a Secondary Deuterium KIE

ReactionRate Constant (kprotio)Rate Constant (kd4)KIE (kprotio/kd4)Implication
Enzymatic Hydrolysis of 4-Chlorohippuric Acid1.0 x 10-3 s-10.96 x 10-3 s-11.04C-D bond is not broken in the rate-limiting step.

This table contains hypothetical data to illustrate a typical secondary KIE. The small effect suggests a change in hybridization or steric environment at the deuterated carbon during the transition state of amide hydrolysis.

Probing Rate-Limiting Steps in Enzyme-Catalyzed Reactions

While a large primary KIE is a clear indicator, even a small secondary KIE can provide valuable information. If the enzymatic hydrolysis of this compound showed a KIE value different from 1.0, it would imply that the conformation or electronic environment of the phenyl ring changes during the rate-limiting step. This could help to build a more detailed model of how the substrate fits into the enzyme's active site during catalysis.

Interestingly, research on the enzymatic dehalogenation of the precursor molecule, 4-chlorobenzoyl-CoA, revealed a significant chlorine kinetic isotope effect of 1.0090. nih.gov This indicates that the C-Cl bond is indeed being broken during the rate-limiting step of that specific reaction, which is a nucleophilic aromatic substitution. This contrasts with the expected deuterium KIE for the hydrolysis of 4-Chlorohippuric Acid itself. The use of this compound would, therefore, be a tool to confirm that C-D bond cleavage is not rate-limiting in its primary metabolic transformations, thereby helping to focus mechanistic studies on the chemistry occurring at the amide bond.

Development of Bioanalytical Assays for Related Chemical Entities

The utility of this compound is most pronounced in the development and validation of bioanalytical assays designed to quantify its non-labeled counterpart and the parent compounds from which it is derived.

Establishment of Quantitative Assays for Parent Compounds and Associated Metabolites in Research Samples

In quantitative bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the highest level of accuracy and precision. nih.gov this compound serves as the ideal internal standard for the quantification of 4-Chlorohippuric Acid in various biological matrices such as plasma, urine, and tissue homogenates. kcasbio.comaptochem.comclearsynth.com Because it is chemically identical to the analyte (the non-labeled 4-Chlorohippuric Acid), it exhibits nearly the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer source. aptochem.com

This co-eluting property allows this compound to effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample. kcasbio.comclearsynth.com By comparing the analyte's response to the known, constant concentration of the internal standard, researchers can accurately determine the concentration of 4-Chlorohippuric Acid. clearsynth.com

This is particularly relevant in studies of xenobiotics that produce 4-Chlorohippuric Acid as a metabolite. For instance, in pharmacokinetic studies of the anticoccidial drug robenidine (B1679493), a robust LC-MS/MS method was developed to simultaneously measure robenidine and its metabolites, 4-chlorohippuric acid (PCHA) and 4-chlorobenzoic acid (PCBA), in fish plasma and muscle. researchgate.net While that study utilized a deuterated version of the parent drug, the principle underscores the necessity of a SIL-IS like this compound for the precise quantification of the PCHA metabolite itself. nih.gov

Table 1: Application of this compound in Bioanalytical Methods

Parent Compound/AnalyteAnalyte of InterestResearch MatrixRole of this compound
Robenidine4-Chlorohippuric Acid (PCHA)Fish Plasma, MuscleInternal standard for accurate quantification of the PCHA metabolite in pharmacokinetic and metabolism studies. researchgate.netnih.gov
Thiobencarb (B1683131)4-Chlorohippuric AcidRat UrineInternal standard for quantifying the major metabolite to assess exposure and metabolic fate. epa.govregulations.gov
Pencycuron4-Chlorohippuric AcidUrine, Environmental SamplesInternal standard for developing bioanalytical methods to monitor exposure and biotransformation. nih.gov

Role of this compound in Method Transferability Across Research Laboratories

The transfer of an analytical method from one laboratory to another is a critical process in multi-site research projects and for regulatory submissions. researchgate.net The goal is to ensure that the receiving laboratory can obtain results that are as accurate and reliable as those from the originating laboratory. researchgate.net The use of this compound is fundamental to achieving this.

By incorporating a robust SIL-IS into the analytical method, the protocol becomes less susceptible to minor variations in instrumentation, environmental conditions, or technician handling. unil.ch this compound provides a constant reference that mitigates variability, leading to highly reproducible data. nih.gov This ensures that results generated across different sites and at different times are comparable, which is essential for the validation of research findings and for collaborative studies. researchgate.net Regulatory bodies such as the European Medicines Agency (EMA) have noted the high prevalence of SIL-IS in submitted assay validations, underscoring their importance in creating robust and transferable methods. kcasbio.com

Contributions to Fundamental Mechanistic Pharmacology and Toxicology Research (Non-Clinical Focus)

Beyond assay development, this compound is a key tool in non-clinical research aimed at understanding how chemical compounds are processed by living systems.

Assessing Metabolic Stability in Preclinical Models and In Vitro Systems

Metabolic stability is a critical parameter assessed early in drug discovery and toxicology, predicting the in vivo persistence of a compound. lcms.cz These assays typically involve incubating a test compound with in vitro systems like liver microsomes or hepatocytes and measuring the rate at which the parent compound is metabolized over time. srce.hrif-pan.krakow.pl

Accurate quantification is essential for these "substrate depletion" studies. The reaction is stopped at various time points, and LC-MS/MS is used to measure the concentration of the remaining parent compound or the formation of a metabolite. srce.hrif-pan.krakow.pl By using this compound as an internal standard, researchers can precisely quantify the formation of its non-labeled analogue. This allows for the reliable calculation of key pharmacokinetic parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance. lcms.czif-pan.krakow.pl

Characterization of Biotransformation Pathways Relevant to Compound Disposition in Research Contexts

Understanding the biotransformation pathways of a xenobiotic—how it is chemically altered by a biological system—is fundamental to pharmacology and toxicology. symeres.com 4-Chlorohippuric Acid is a known major metabolite of several compounds. For example:

Thiobencarb : This herbicide is extensively metabolized in rats, with the glycine conjugate, 4-chlorohippuric acid, being the major metabolite found in urine, accounting for 74-81% of the administered dose. epa.govregulations.gov

Robenidine : This veterinary drug is metabolized in fish and other species to form both 4-chlorobenzoic acid (PCBA) and 4-chlorohippuric acid (PCHA). researchgate.netnih.gov

In research designed to elucidate these metabolic maps, this compound is an indispensable tool. It serves as a certified reference standard and internal standard for the unambiguous identification and precise quantification of the 4-Chlorohippuric Acid metabolite in complex biological samples, helping to confirm specific metabolic steps. symeres.comacs.org

Development of Biomarkers for Environmental Exposure Assessment Methodologies

The presence of a specific metabolite in a biological fluid like urine can serve as a biomarker of exposure to an environmental or occupational chemical. mdpi.com Since 4-Chlorohippuric Acid is a specific biotransformation product of pesticides like thiobencarb and pencycuron, its detection and quantification in urine can be used to assess human exposure to these agents. epa.govnih.gov Similarly, the related compound 2-chlorohippuric acid has been used as a urinary biomarker for exposure to CS gas (o-chlorobenzylidene malononitrile). mdpi.com

The development of a valid environmental exposure assessment methodology requires an analytical method that is both highly sensitive and exceptionally accurate. Using this compound as an internal standard enables the creation of such robust quantitative assays. clearsynth.com This allows public health researchers to reliably measure low levels of the biomarker, providing accurate data on the extent of human exposure to certain environmental contaminants and aiding in risk assessment.

Conclusion

4-Chlorohippuric Acid-d4, while a highly specific research chemical, exemplifies the critical role of deuterated compounds in modern biochemical and analytical science. Its application as an internal standard in mass spectrometry-based methods enables the accurate and reliable quantification of its non-labeled counterpart, a key metabolite in toxicological and metabolic studies. The foundational principles of stable isotope labeling, which underpin the utility of compounds like this compound, continue to drive advancements in our understanding of complex biological systems.

Theoretical Frameworks and Future Directions in Deuterated Compound Research

Theoretical Underpinnings of Isotopic Labeling in Quantitative Chemical Biology

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope to trace the molecule's journey through a biological or chemical system. creative-proteomics.com In quantitative chemical biology, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are extensively used. symeres.com These labeled compounds are chemically almost identical to their unlabeled counterparts but have a different mass, which allows them to be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.comnottingham.ac.uk

The primary principle behind quantitative analysis using isotopic labeling is the concept of using the isotopically labeled compound as an internal standard. ckisotopes.com When a known amount of a "heavy" labeled compound (like 4-Chlorohippuric Acid-d4) is mixed with a sample containing the "light" unlabeled compound (4-Chlorohippuric Acid), the ratio of their signals in the mass spectrometer provides a precise measure of the unlabeled compound's concentration. nottingham.ac.uk This method, known as isotope dilution mass spectrometry, corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise quantification. nih.govtexilajournal.com

A key theoretical concept is the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to different reaction rates for processes involving the breaking of a C-H versus a C-D bond. symeres.comwikipedia.org This effect is a cornerstone in mechanistic studies, allowing researchers to determine the rate-limiting steps in enzymatic reactions and metabolic pathways. nih.govacs.org

Innovations in Deuteration Technologies and Synthesis Strategies for Research Probes

The synthesis of deuterated compounds like this compound has been significantly advanced by innovations in deuteration technologies. Traditional methods often involved multi-step syntheses starting from commercially available deuterated precursors. researchgate.netresearchgate.net However, recent advancements have focused on more efficient and selective late-stage deuteration methods.

One of the most significant innovations is the development of hydrogen isotope exchange (HIE) reactions. acs.orgnih.gov These methods allow for the direct replacement of hydrogen atoms with deuterium in a complex molecule, often catalyzed by transition metals like iridium or ruthenium. researchgate.netacs.org This approach is highly valuable for preparing deuterated standards and active pharmaceutical ingredients. nih.govnih.gov

Other innovative strategies include:

Reductive Deuteration: This involves the use of deuterium-donating reagents to reduce functional groups like alkenes, alkynes, or carbonyls, thereby incorporating deuterium into the molecule. researchgate.net

Dehalogenative Deuteration: In this method, a halogen atom is replaced with a deuterium atom, often using a catalyst and a deuterium source like D₂O or D₂ gas. researchgate.netnih.gov

Photochemical Deuteration: This emerging technique utilizes visible light to promote the incorporation of deuterium into organic molecules under mild conditions. rsc.org

Biocatalytic Deuteration: The use of enzymes to catalyze the stereoselective incorporation of deuterium offers a green and highly specific method for preparing chiral deuterated compounds. researchgate.net

These advanced synthesis strategies have made a wider range of deuterated research probes, including this compound, more accessible for scientific investigation. researchgate.netacs.org

Challenges and Emerging Solutions in the Application of Deuterated Standards

While deuterated compounds are invaluable as internal standards, their application is not without challenges. These challenges primarily revolve around potential differences in physicochemical properties between the deuterated and non-deuterated isotopologs.

Mitigating Chromatographic Retention Time Deviations Between Isotopologs

A significant challenge is the potential for chromatographic retention time shifts between the deuterated standard and the unlabeled analyte. As a rule, deuterated compounds tend to elute slightly earlier than their protiated (hydrogen-containing) counterparts in reversed-phase liquid chromatography (RPLC). nih.govcchmc.org This phenomenon, known as the chromatographic isotope effect, can impact the accuracy of quantification if the peaks are not sufficiently resolved or if the integration is not performed correctly. nih.govnih.gov

Factors influencing retention time shifts:

Number and position of deuterium atoms: A higher number of deuterium atoms generally leads to a larger retention time shift. researchgate.net The location of the deuterium atoms within the molecule also plays a role. nih.gov

Chromatographic conditions: The type of stationary phase, mobile phase composition, and temperature can all influence the degree of separation between isotopologs. cchmc.orgnih.gov

Emerging solutions to mitigate these deviations include:

Careful method development: Optimizing chromatographic conditions, such as gradient profiles and column selection, can minimize the retention time difference. researchgate.net

Use of high-resolution mass spectrometry: High-resolution instruments can distinguish between the isotopologs even if they are not fully separated chromatographically.

Strategic labeling: Placing deuterium atoms at positions that are less likely to influence chromatographic interactions can reduce the isotope effect.

Alternative stable isotopes: In some cases, using ¹³C or ¹⁵N labeled standards can be an alternative, as they generally exhibit negligible chromatographic isotope effects. acs.org

Managing Isotopic Impurities and Potential Contamination in Research Samples

The presence of isotopic impurities in the deuterated standard can compromise the accuracy of quantitative analyses. nih.gov These impurities can arise from incomplete deuteration during synthesis or from the natural abundance of heavier isotopes in the starting materials. researchgate.net

Key considerations for managing isotopic impurities:

Isotopic Purity Assessment: It is crucial to accurately determine the isotopic enrichment of the deuterated standard. This is typically done using high-resolution mass spectrometry or NMR. almacgroup.comnih.gov

Correction for Natural Abundance: The naturally occurring abundance of isotopes (e.g., ¹³C) in the analyte can interfere with the signal of the labeled standard. Mathematical corrections are often necessary to account for this overlap. nih.govresearchgate.net

Preventing Cross-Contamination: Care must be taken to avoid contamination of the research sample with the deuterated standard, and vice versa, during sample preparation and analysis. texilajournal.com

Software tools have been developed to help researchers correct for natural isotope abundance and tracer impurities, thereby improving the accuracy of the final quantitative data. nih.govresearchgate.net

Prospective Research Avenues for this compound

As a deuterated internal standard, this compound is primarily used for the accurate quantification of its unlabeled counterpart. However, its utility extends beyond simple quantification and opens up several prospective research avenues.

Expansion into Advanced Mechanistic Studies and Systems Biology Approaches

The use of stable isotope tracers like this compound is central to advanced mechanistic studies and systems biology. youtube.comnih.gov By tracing the metabolic fate of the labeled molecule, researchers can gain insights into complex biological pathways. springernature.comresearchgate.net

Potential research applications for this compound include:

Metabolic Flux Analysis: By administering labeled 4-Chlorohippuric Acid and measuring the incorporation of the deuterium label into downstream metabolites, it is possible to quantify the rates (fluxes) of metabolic pathways. embopress.org This can provide a dynamic view of cellular metabolism in health and disease.

Pharmacokinetic and Drug Metabolism Studies: Deuterated compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. acs.orgacs.org this compound could be used to investigate the metabolic pathways of related compounds.

Biomarker Discovery and Validation: The accurate quantification of 4-Chlorohippuric Acid using its deuterated standard can aid in the validation of this molecule as a potential biomarker for specific diseases or environmental exposures.

Systems Biology: Integrating data from stable isotope tracing experiments with other omics data (genomics, proteomics, transcriptomics) can provide a holistic understanding of biological systems. researchgate.net This approach can help to elucidate the complex interactions between different cellular processes.

The continued development of analytical technologies, particularly high-resolution mass spectrometry, will further enhance the utility of deuterated compounds like this compound in these advanced research areas. researchgate.net

Integration with Multi-Omics Data for Comprehensive Biochemical Pathway Analysis

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study biological systems in a holistic manner. nih.gov The integration of these diverse datasets, known as multi-omics, provides a more complete picture of cellular function and dysfunction, enabling a deeper understanding of complex biochemical pathways. nih.gov Deuterated compounds are set to play a crucial role in this integrated approach, particularly in the field of metabolomics.

The use of deuterated internal standards, like this compound, in mass spectrometry-based metabolomics is critical for obtaining accurate and reproducible quantitative data. researchgate.netnih.gov This accuracy is paramount when attempting to integrate metabolomic data with other omics datasets. For instance, by accurately quantifying changes in metabolite levels in response to a specific genetic modification (genomics) or altered protein expression (proteomics), researchers can more confidently map the intricate connections within biochemical pathways.

Future research will likely focus on developing panels of deuterated internal standards that cover a wide range of metabolic pathways. This will facilitate more comprehensive and accurate metabolomic studies, which can then be more effectively integrated with other omics data. The use of advanced computational tools and bioinformatics will be essential for managing and interpreting the vast and complex datasets generated from these multi-omics studies. youtube.com

A hypothetical workflow for integrating multi-omics data using a deuterated internal standard is presented below:

StepActionRationale
1. Experimental Design Define the biological question and select appropriate model system.To ensure the generated data will be relevant to the research hypothesis.
2. Sample Collection Collect biological samples (e.g., cells, tissues, biofluids) at various time points or under different conditions.To capture the dynamic nature of biological processes.
3. Multi-Omics Analysis Perform genomic, transcriptomic, proteomic, and metabolomic analyses on the collected samples.To obtain a comprehensive view of the molecular landscape.
4. Internal Standard Spiking Spike all samples for metabolomic analysis with a known concentration of this compound.To enable accurate quantification of metabolites by correcting for analytical variability. nih.gov
5. Data Acquisition Acquire metabolomic data using LC-MS/MS, monitoring for both endogenous metabolites and the deuterated internal standard.To generate raw data for both the analytes of interest and the internal standard.
6. Data Normalization Normalize the peak areas of the endogenous metabolites to the peak area of this compound.To correct for variations in sample preparation, injection volume, and instrument response. nih.gov
7. Integrated Data Analysis Integrate the normalized metabolomic data with the genomic, transcriptomic, and proteomic datasets using bioinformatics tools.To identify correlations and causal relationships between different molecular layers. nih.gov
8. Pathway Mapping Map the identified molecular changes onto known biochemical pathways.To elucidate the mechanisms underlying the observed biological phenomenon.

This integrated approach, underpinned by the accuracy afforded by deuterated internal standards, holds immense promise for unraveling the complexity of biological systems and identifying novel biomarkers and therapeutic targets.

Potential for Development of Novel Analytical Probes based on this compound Scaffold

The unique properties of deuterated compounds also open up possibilities for the development of novel analytical probes. The this compound scaffold, for instance, could potentially be modified to create new tools for biochemical research. The introduction of deuterium at specific positions can influence the molecule's interaction with enzymes and receptors, a principle that can be harnessed to design probes with specific functionalities.

One potential application is in the development of "turn-on" fluorescent probes. By incorporating a fluorophore and a quenching group onto the this compound scaffold, a probe could be designed to fluoresce only upon interaction with a specific enzyme or binding to a target protein. The deuteration could be strategically placed to modulate the probe's metabolic stability or its affinity for the target. acs.org

Another avenue of exploration is the development of isotopically-labeled probes for imaging mass spectrometry. This technique allows for the visualization of the spatial distribution of molecules in biological tissues. A deuterated probe based on the this compound scaffold could be used to track the distribution of a particular enzyme or receptor within a tissue sample, providing valuable insights into its biological function in a spatial context.

The development of such probes would require a multidisciplinary approach, combining expertise in organic synthesis, analytical chemistry, and biochemistry. The table below outlines some potential research directions in this area:

Research DirectionDescriptionPotential Impact
Enzyme Activity Probes Design and synthesize this compound derivatives that act as substrates for specific enzymes, releasing a detectable signal upon enzymatic cleavage.Enables the real-time monitoring of enzyme activity in complex biological samples.
Receptor Binding Probes Develop deuterated ligands based on the this compound scaffold that bind with high affinity and specificity to a target receptor.Facilitates the study of receptor pharmacology and the screening of potential drug candidates.
Metabolic Tracers Utilize the deuterated scaffold to create tracers for specific metabolic pathways, allowing for the dynamic tracking of metabolic fluxes.Provides a deeper understanding of metabolic regulation and dysregulation in disease. simsonpharma.com
Affinity-Based Probes Functionalize the this compound scaffold with reactive groups that can covalently bind to the active site of a target protein upon binding.Enables the identification and characterization of novel protein targets.

The exploration of the this compound scaffold for the development of novel analytical probes represents a promising frontier in biochemical research, with the potential to provide new tools for understanding and manipulating biological systems.

Q & A

Basic Research Questions

Q. How is 4-Chlorohippuric Acid-d4 synthesized and characterized for use as an internal standard in quantitative analysis?

  • Methodology : Deuterium labeling typically involves replacing hydrogen atoms at specific positions (e.g., methyl or aromatic groups) via catalytic exchange or chemical synthesis. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation (>95% isotopic purity) and liquid chromatography-mass spectrometry (LC-MS) to verify chemical purity. Certificates of Analysis (COA) and Safety Data Sheets (SDS) should accompany the compound for validation .
  • Experimental Design : Include isotopic purity checks using isotopic ratio MS and stability tests under storage conditions (e.g., -20°C in 10 mM solutions) to ensure integrity over time .

Q. What methodological steps ensure accurate quantification of endogenous hippuric acid analogs using this compound in LC-MS?

  • Methodology :

Spike-and-Recovery : Add a known concentration of this compound to biological matrices (e.g., urine, serum) to account for matrix effects.

Calibration Curves : Prepare standard curves with fixed deuterated standard concentrations and variable analyte levels to establish linearity (R² > 0.99).

Peak Area Ratios : Compare analyte and deuterated standard peak areas to correct for ionization variability .

  • Critical Parameters : Optimize LC gradient to separate this compound from its non-deuterated form and matrix interferents. Validate limit of detection (LOD) and quantification (LOQ) using signal-to-noise ratios .

Advanced Research Questions

Q. How can researchers resolve co-elution of this compound with structurally similar metabolites in complex biological samples?

  • Methodology :

  • Chromatographic Optimization : Use ultra-high-performance LC (UHPLC) with C18 columns and adjusted mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to improve resolution.
  • High-Resolution MS : Employ quadrupole time-of-flight (Q-TOF) or Orbitrap systems to distinguish compounds via exact mass differences (e.g., 4 Da shift from deuterium) .
    • Data Analysis : Apply software tools (e.g., XCMS, Compound Discoverer) for deconvolution of overlapping peaks and isotopic pattern recognition .

Q. What strategies validate the stability of this compound in long-term storage or under varying pH conditions?

  • Experimental Design :

Accelerated Degradation Studies : Incubate the compound at elevated temperatures (e.g., 40°C) and measure degradation kinetics via LC-MS.

pH Stability Tests : Expose this compound to buffers mimicking biological matrices (pH 2–9) and monitor deuterium loss over time.

  • Validation : Use matrix-matched quality control (QC) samples to assess stability in real-world conditions. Report recovery rates (%) and relative standard deviations (RSD) for reproducibility .

Data Contradiction & Troubleshooting

Q. How should researchers address discrepancies in recovery rates when using this compound across different biological matrices?

  • Analysis :

  • Matrix Effects : Compare ionization suppression/enhancement in plasma vs. urine using post-column infusion. Adjust sample preparation (e.g., solid-phase extraction) to remove interferents.
  • Degradation Check : Verify isotopic integrity via MS/MS fragmentation; unexpected peaks may indicate deuterium loss or metabolite interference .
    • Solution : Normalize recovery rates using matrix-specific calibration curves and include internal standard analogs (e.g., Tauroursodeoxycholic Acid-d4) for cross-validation .

Q. What cross-validation techniques confirm the accuracy of this compound-based quantification in absence of certified reference materials?

  • Methodology :

  • Orthogonal Validation : Compare LC-MS results with NMR quantification using ERETIC2 (Electronic Reference To Access In Vivo Concentrations) for absolute concentration determination.
  • Standard Addition : Spike samples with increasing unlabeled 4-Chlorohippuric Acid and validate linearity of response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.